4-hydrazinyl-3H-Imidazo[4,5-c]pyridine
Overview
Description
4-hydrazinyl-3H-Imidazo[4,5-c]pyridine is a heterocyclic organic compound that has recently gained attention due to its unique structural and biological properties. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 4-Hydrazinyl-3H-Imidazo[4,5-c]pyridine are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB, which is a key regulator of immune response, cellular growth, and apoptosis .
Biochemical Pathways
The compound influences the NF-kappaB signaling pathway. Upon activation by IKK-ε and TBK1, NF-kappaB translocates to the nucleus and regulates the expression of genes involved in immune response, inflammation, and cell survival .
Pharmacokinetics
The compound’s molecular weight of 14915 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The activation of NF-kappaB by this compound leads to the transcription of genes that regulate immune response, inflammation, and cell survival. This can result in enhanced immune response, reduced inflammation, and increased cell survival .
Preparation Methods
The synthesis of 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine typically involves the reaction of pyridine-3,4-diamine with hydrazine hydrate under specific conditions . One common method includes using N,N-dimethylformamide (DMF) as a solvent and hexamethyldisilazane (HMDS) as a reagent . This reaction is operationally simple and complies with green chemistry principles, as it does not use toxic solvents, transition metals, or strong acids .
Chemical Reactions Analysis
4-hydrazinyl-3H-Imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-hydrazinyl-3H-Imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a modulator of biological pathways, particularly in the immune system.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-cancer agent and as a modulator of GABA A receptors.
Industry: Its unique properties make it useful in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
4-hydrazinyl-3H-Imidazo[4,5-c]pyridine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Imidazo[4,5-b]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.
Imidazo[1,5-a]pyridines: These compounds have a different arrangement of the imidazole and pyridine rings, leading to distinct properties and uses.
Imidazo[1,2-a]pyridines: These compounds are known for their use in pharmaceuticals, particularly as sedatives and anxiolytics.
Properties
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-ylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-11-6-5-4(1-2-8-6)9-3-10-5/h1-3H,7H2,(H,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORSRIDKDQATBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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